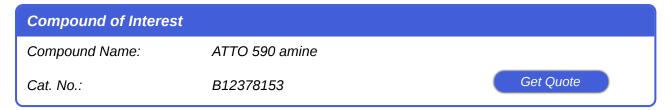


# Application Notes and Protocols for ATTO 590 Amine in STED Microscopy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **ATTO 590 amine** for super-resolution stimulated emission depletion (STED) microscopy. This document outlines the properties of ATTO 590, detailed protocols for conjugation and immunofluorescence, and guidelines for STED imaging.

## **Introduction to ATTO 590 for STED Microscopy**

ATTO 590 is a fluorescent dye belonging to the rhodamine class, known for its exceptional photostability and high fluorescence quantum yield, making it an excellent candidate for superresolution imaging techniques like STED microscopy.[1][2][3] Its amine-functional group allows for covalent labeling of various biomolecules through reactions with activated carboxylic acids or other amine-reactive moieties. In STED microscopy, ATTO 590 can be efficiently excited by a laser in the 590-594 nm range and depleted using a STED laser, commonly at 775 nm, to achieve sub-diffraction resolution imaging of cellular structures.[4][5]

## **Properties of ATTO 590**

A thorough understanding of the photophysical properties of ATTO 590 is crucial for successful STED microscopy.



Property	Value	Reference
Maximum Excitation (λabs)	593 nm	[2]
Maximum Emission (λfl)	622 nm	[2]
Molar Extinction Coefficient (εmax)	1.2 x 10^5 M <sup>-1</sup> cm <sup>-1</sup>	[2]
Fluorescence Quantum Yield (ηfl)	80%	[2]
Fluorescence Lifetime (τfl)	3.7 ns	[2]
Recommended STED Laser Wavelength	775 nm	[4][5]
Molecular Weight (Amine derivative)	917 g/mol	[2]

## **Experimental Protocols**Labeling of Biomolecules with ATTO 590 Amine

**ATTO 590 amine** contains a primary amine group that can be conjugated to molecules containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. The following is a general protocol for labeling an NHS-ester functionalized molecule with **ATTO 590 amine**.

#### Materials:

#### ATTO 590 amine

- NHS-ester functionalized molecule (e.g., protein, antibody, or other biomolecule)
- Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25)



#### Protocol:

- Prepare the Biomolecule: Dissolve the NHS-ester functionalized biomolecule in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[6][7]
- Prepare ATTO 590 Amine Stock Solution: Immediately before use, dissolve ATTO 590
   amine in amine-free, anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[8]
- Labeling Reaction: Add a 5-10 fold molar excess of the **ATTO 590 amine** solution to the biomolecule solution. The optimal molar ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring, protected from light. For some NHS esters, an incubation time of up to 18 hours may be necessary.[9]
- Purification: Separate the labeled conjugate from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[8] The first colored band to elute is the labeled conjugate.
- Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye
  molecules per biomolecule, can be determined spectrophotometrically. This requires
  measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption
  maximum of ATTO 590 (593 nm). A correction factor is needed to account for the dye's
  absorbance at 280 nm.

### **Immunofluorescence Protocol for STED Microscopy**

This protocol outlines the steps for immunolabeling fixed cells for STED microscopy using a primary antibody and a secondary antibody conjugated to ATTO 590.

#### Materials:

- Cells grown on #1.5H coverslips
- Phosphate-buffered saline (PBS), pH 7.4
- Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol



- Permeabilization solution: 0.1% Triton X-100 in PBS (if using PFA fixation)
- Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
- Primary antibody
- ATTO 590-conjugated secondary antibody
- Mounting medium with a refractive index matching the objective immersion oil (e.g., 1.518)

#### Protocol:

- Cell Culture and Fixation:
  - Culture cells on high-precision coverslips (#1.5H) to optimal confluency.
  - Rinse cells three times with PBS.
  - Fix the cells with either 4% PFA in PBS for 15 minutes at room temperature or with icecold methanol for 5 minutes at -20°C.
  - Rinse three times with PBS.
- · Permeabilization (for PFA-fixed cells):
  - Incubate cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
  - Rinse three times with PBS.
- Blocking:
  - Incubate cells with blocking solution for 30-60 minutes at room temperature to reduce nonspecific antibody binding.
- Primary Antibody Incubation:
  - Dilute the primary antibody in blocking solution to the recommended concentration. For STED, a 2 to 5-fold higher concentration than for conventional microscopy may be beneficial to ensure high labeling density.



- Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
- Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
  - Dilute the ATTO 590-conjugated secondary antibody in blocking solution.
  - Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
  - Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting:
  - Carefully mount the coverslip onto a microscope slide with a drop of appropriate mounting medium. Ensure the refractive index of the mounting medium is matched to the immersion oil of the STED objective.
  - Allow the mounting medium to cure according to the manufacturer's instructions (e.g., at least 24 hours for ProLong Diamond).

## **STED Microscopy Imaging Protocol**

Microscope Setup:

• Excitation Laser: 590-594 nm

STED Depletion Laser: 775 nm

Emission Detection: 600-640 nm[10][11]

- Objective: High numerical aperture oil immersion objective (e.g., 100x/1.4 NA).
- Detector: High-sensitivity detector, such as a HyD or APD.

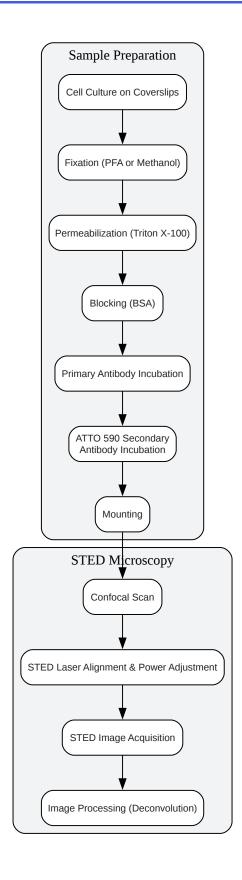
Image Acquisition:



- Locate the Sample: Use a low-power objective to locate the region of interest.
- Switch to High-Power Objective: Switch to the high-NA objective and apply immersion oil.
- Confocal Imaging: First, acquire a confocal image to assess the labeling quality and locate the specific structures of interest.
- · STED Imaging:
  - Activate the STED laser.
  - Adjust the STED laser power to achieve the desired resolution. Higher STED power generally leads to better resolution but also increases the risk of photobleaching.
  - Optimize the pixel size (typically 20-30 nm for STED) and scan speed.
  - Acquire the STED image. It is advisable to average multiple frames to improve the signalto-noise ratio.
- Image Processing: The raw STED images may require deconvolution to enhance contrast and remove noise.

### **Visualizations**

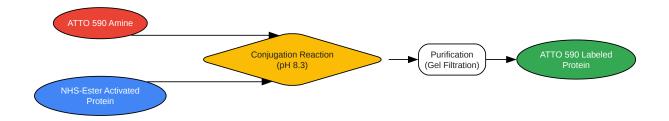




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Caption: Workflow for STED microscopy from sample preparation to image processing.





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Caption: General scheme for labeling an NHS-ester activated protein with ATTO 590 amine.

## **Quantitative Data**

The following table summarizes quantitative data from a study using ATTO 590 in a custombuilt two-color STED microscope.

Parameter	Confocal Resolution (FWHM)	STED Resolution (FWHM)	Instrument Point Spread Function (PSF)	Reference
ATTO 590 Channel	218 ± 26 nm	93 ± 14 nm	81 ± 16 nm	[11]
ATTO 647N Channel	347 ± 36 nm	63 ± 5.6 nm	44 ± 10 nm	[11]

This data demonstrates the significant improvement in resolution achieved with STED microscopy compared to conventional confocal microscopy for ATTO 590.

## Application Example: Imaging of Clathrin in HeLa Cells

ATTO 590 has been successfully used for multicolor STED imaging of subcellular structures. In one example, clathrin in HeLa cells was stained with ATTO 590 and tubulin was stained with ATTO 647N.[12] This allowed for the super-resolution visualization of the spatial relationship



between these two proteins, showcasing the utility of ATTO 590 in elucidating the fine details of cellular architecture.

**Troubleshooting** 

Issue	Possible Cause	Suggested Solution
Low Signal-to-Noise Ratio	- Low labeling density- Photobleaching- Suboptimal imaging buffer	- Increase antibody concentration- Use a fresh sample- Reduce STED laser power and/or scan time- Use an antifade mounting medium
High Background	- Non-specific antibody binding- Autofluorescence- Unbound dye	- Increase blocking time- Use a different fixation method- Ensure thorough washing steps- Purify the antibody conjugate properly
Poor Resolution	- Low STED laser power- Mismatched refractive index- Suboptimal labeling	- Increase STED laser power- Use the correct immersion oil and mounting medium- Ensure high labeling density with small secondary antibodies or nanobodies

By following these detailed protocols and guidelines, researchers can effectively utilize **ATTO 590 amine** for high-quality super-resolution STED microscopy, enabling new insights into cellular and molecular biology.

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